molecular formula C13H19NO B2792642 2-(2-Phenylethyl)piperidin-3-ol CAS No. 1822649-91-1

2-(2-Phenylethyl)piperidin-3-ol

Cat. No.: B2792642
CAS No.: 1822649-91-1
M. Wt: 205.301
InChI Key: MEMLNRRWCTXOSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Phenylethyl)piperidin-3-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a phenylethyl group attached to the piperidine ring, which imparts unique chemical and biological properties. Piperidine derivatives are widely recognized for their significance in medicinal chemistry and pharmaceutical applications .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(2-Phenylethyl)piperidin-3-ol are not fully understood. It is known that the compound interacts with dopamine, serotonin, and norepinephrine transporters

Cellular Effects

The cellular effects of this compound are also not fully known. Given its affinity for dopamine, serotonin, and norepinephrine transporters , it can be inferred that the compound may influence cell function by modulating the activity of these transporters. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known to interact with dopamine, serotonin, and norepinephrine transporters

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylethyl)piperidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium. The reaction conditions often involve high pressure and temperature to achieve the desired product .

Industrial Production Methods: Industrial production of piperidine derivatives, including this compound, often employs continuous flow reactions and catalytic hydrogenation. These methods are designed to be cost-effective and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Phenylethyl)piperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidines, ketones, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Phenylethyl)piperidin-3-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(2-Phenylethyl)piperidin-3-ol is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a pharmacologically active compound, making it a valuable target for drug discovery and development .

Properties

IUPAC Name

2-(2-phenylethyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-13-7-4-10-14-12(13)9-8-11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMLNRRWCTXOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)CCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.